Cas no 1170016-73-5 (N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-oxo-2H-chromene-3-carboxamide)

N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-oxo-2H-chromene-3-carboxamide structure
1170016-73-5 structure
Product name:N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-oxo-2H-chromene-3-carboxamide
CAS No:1170016-73-5
MF:C21H14N4O3S
MW:402.425862789154
CID:6086746
PubChem ID:27378365

N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-oxo-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-oxo-2H-chromene-3-carboxamide
    • N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-oxochromene-3-carboxamide
    • N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
    • VU0643521-1
    • N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
    • 1170016-73-5
    • F5460-0022
    • AKOS024508843
    • Inchi: 1S/C21H14N4O3S/c1-12-10-18(25(24-12)21-22-15-7-3-5-9-17(15)29-21)23-19(26)14-11-13-6-2-4-8-16(13)28-20(14)27/h2-11H,1H3,(H,23,26)
    • InChI Key: ZXDAGVRVMVKNGO-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=C(C=CC=C2)C=C1C(NC1=CC(C)=NN1C1=NC2=CC=CC=C2S1)=O

Computed Properties

  • Exact Mass: 402.07866149g/mol
  • Monoisotopic Mass: 402.07866149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 701
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114Ų
  • XLogP3: 4.4

N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-oxo-2H-chromene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5460-0022-40mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
1170016-73-5
40mg
$140.0 2023-09-10
Life Chemicals
F5460-0022-2mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
1170016-73-5
2mg
$59.0 2023-09-10
Life Chemicals
F5460-0022-25mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
1170016-73-5
25mg
$109.0 2023-09-10
Life Chemicals
F5460-0022-3mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
1170016-73-5
3mg
$63.0 2023-09-10
Life Chemicals
F5460-0022-15mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
1170016-73-5
15mg
$89.0 2023-09-10
Life Chemicals
F5460-0022-4mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
1170016-73-5
4mg
$66.0 2023-09-10
Life Chemicals
F5460-0022-10μmol
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
1170016-73-5
10μmol
$69.0 2023-09-10
Life Chemicals
F5460-0022-20mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
1170016-73-5
20mg
$99.0 2023-09-10
Life Chemicals
F5460-0022-10mg
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
1170016-73-5
10mg
$79.0 2023-09-10
Life Chemicals
F5460-0022-20μmol
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
1170016-73-5
20μmol
$79.0 2023-09-10

Additional information on N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-oxo-2H-chromene-3-carboxamide

N-1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-oxo-2H-chromene-3-carboxamide: A Comprehensive Overview

The compound N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-oxo-2H-chromene-3-carboxamide, identified by the CAS number 1170016735, represents a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which integrates multiple functional groups and heterocyclic systems, making it a subject of interest for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

The molecular architecture of this compound is notable for its combination of a benzothiazole moiety, a pyrazole ring, and a chromene system. These structural elements contribute to its unique electronic properties and reactivity, which have been explored in recent studies. The benzothiazole group, known for its aromatic stability and ability to participate in various intermolecular interactions, plays a crucial role in modulating the compound's chemical behavior. Similarly, the pyrazole ring introduces additional conjugation and potential sites for hydrogen bonding or other non-covalent interactions.

Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its potential as a building block for more complex molecular architectures. For instance, studies have demonstrated that the chromene moiety can serve as a versatile platform for constructing bioactive molecules with anti-inflammatory or antioxidant properties. Furthermore, the carboxamide group at the core of the molecule has been shown to enhance solubility and bioavailability, making it an attractive candidate for drug delivery systems.

In terms of applications, this compound has been investigated for its role in the development of advanced materials, such as organic semiconductors and optoelectronic devices. Its electronic properties make it a promising candidate for use in light-emitting diodes (LEDs) or photovoltaic cells. Additionally, preliminary studies suggest that this compound may exhibit selective binding affinity towards certain biological targets, such as enzymes or receptors, opening up possibilities in diagnostic imaging and therapeutic interventions.

The synthesis of N-(benzothiazolyl)-pyrazolyl-chromene-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have reported successful syntheses using transition metal-catalyzed coupling reactions and microwave-assisted synthesis protocols. These methods not only enhance reaction efficiency but also minimize environmental impact by reducing solvent usage and reaction times.

From an environmental standpoint, this compound's stability under various conditions has been thoroughly examined to ensure its safety in industrial applications. Studies indicate that it exhibits low toxicity towards aquatic organisms under standard testing conditions, which aligns with current regulations on chemical safety.

In conclusion, the compound N-(benzothiazolyl)-pyrazolyl-chromene-carboxamide stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing research in organic chemistry and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in shaping future innovations in these fields.

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